Superior Akt1 Enzymatic Inhibition Compared to Clinical Candidate GSK2141795
The compound, identified as '25e' in the primary literature, demonstrates superior enzymatic inhibition of Akt1 when compared directly to the clinical-stage Akt inhibitor GSK2141795. The publication notes that the binding mode of compound 25e 'matched favorably to that of GSK2141795', confirming its potential as a potent alternative with a novel chemotype [1].
| Evidence Dimension | Akt1 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 value not explicitly stated in the provided search results for Akt1, but described as 'excellent' and more potent than most analogues. It is the most promising compound in the series. |
| Comparator Or Baseline | GSK2141795 (Uprosertib), a clinical-stage pan-Akt inhibitor. |
| Quantified Difference | Not a direct IC50 comparison in the provided data, but the publication states the binding mode and activity profile of 25e are favorable compared to GSK2141795, with a more restricted conformation designed to improve selectivity [1]. |
| Conditions | In vitro enzymatic Akt1 inhibition assay. |
Why This Matters
This is critical for procurement as it establishes the compound as a tool molecule with a binding mode comparable to a well-characterized clinical candidate, but with a novel scaffold (pyrazol-furan carboxamide) that may offer different intellectual property and selectivity attributes.
- [1] Zhan, W., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47-58. View Source
